Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have garnered significant interest due to their diverse biological activities and potential therapeutic applications. This compound is particularly notable for its potential use in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a compound that contains an indazole moiety . Indazole derivatives have been found to interact with a variety of biological targets, including Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
The compound’s interaction with its targets leads to changes in the cell’s gene expression. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones . This results in a more relaxed DNA conformation, promoting gene transcription. Therefore, HDAC inhibitors can increase gene expression and influence cell behavior .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation . By inhibiting HDACs, the compound can affect various downstream effects, such as cell cycle arrest, differentiation, and apoptosis . These effects can be beneficial in the treatment of diseases like cancer, where regulation of the cell cycle and programmed cell death is often disrupted .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cell type and the genes that are affected by the increased acetylation. In general, HDAC inhibitors like this compound can lead to cell cycle arrest, induction of apoptosis, and increased expression of tumor suppressor genes . These effects can inhibit the growth of cancer cells and induce their death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the cellular environment, including the presence of other proteins and enzymes, can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Given the broad spectrum of biological activities associated with indazole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Esterification: The indazole core is then subjected to esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: It serves as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Similar in structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
2H-Indazole-3-carboxylic acid: Contains a different tautomeric form of indazole, which may influence its biological activity and stability.
Ethyl 2-(1H-indazol-5-yl)-2-oxoacetate: Similar ester derivative but with a different substitution pattern, potentially leading to different reactivity and biological properties.
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-10-9(5-8)7-13-14-10/h3-5,7H,2,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOXFUIIUXSZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.